molecular formula C11H12F3N3O B6447936 1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-2-carboxamide CAS No. 2548975-28-4

1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-2-carboxamide

Cat. No. B6447936
CAS RN: 2548975-28-4
M. Wt: 259.23 g/mol
InChI Key: GGDQGPLSMYGKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-2-carboxamide” is likely a synthetic organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, and the trifluoromethyl group . The pyrrolidine ring would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, and the trifluoromethyl group . The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which would affect the electron density and thus the reactivity of the other parts of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability . The pyrrolidine and pyridine rings could contribute to the compound’s UV-visible absorption spectrum .

Scientific Research Applications

TFMPP has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of drug metabolism. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on human health.

Mechanism of Action

TFMPP acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine, and TFMPP inhibits this enzyme, resulting in increased levels of these neurotransmitters in the brain. This mechanism of action has been studied in relation to the treatment of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects
TFMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, resulting in an antidepressant effect. It has also been shown to have anti-inflammatory, anti-anxiety, and anti-seizure effects. In addition, TFMPP has been shown to have an effect on the cardiovascular system, including increasing heart rate and decreasing blood pressure.

Advantages and Limitations for Lab Experiments

TFMPP is a relatively easy compound to synthesize and use in laboratory experiments. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, it is important to note that TFMPP is a potent inhibitor of MAO and can have serious side effects if used improperly. It is therefore important to use caution when working with TFMPP.

Future Directions

There are a variety of potential future directions for the use of TFMPP. These include further research into its antidepressant effects, its potential use as an anti-inflammatory and anti-anxiety agent, and its potential use as a cardiovascular agent. In addition, TFMPP could be used to study the effects of environmental pollutants on human health, as well as its potential use as a catalyst for certain chemical reactions. Finally, TFMPP could be used to study the effects of various drugs on the body, as well as its potential use as a building block in the synthesis of other compounds.

Synthesis Methods

TFMPP can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ritter reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alkoxide, which can then be converted to an amine. The Wittig reaction involves the formation of a phosphonium ylide, which can then be reacted with an aldehyde or ketone to form an alkene. The Ritter reaction involves the reaction of an aldehyde or ketone with an organolithium reagent to form an alkoxide, which can then be converted to an amine.

properties

IUPAC Name

1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)9-6-7(3-4-16-9)17-5-1-2-8(17)10(15)18/h3-4,6,8H,1-2,5H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDQGPLSMYGKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=NC=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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